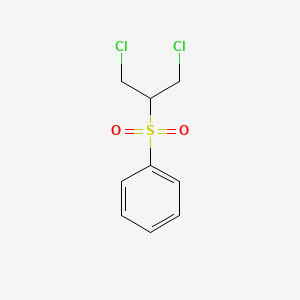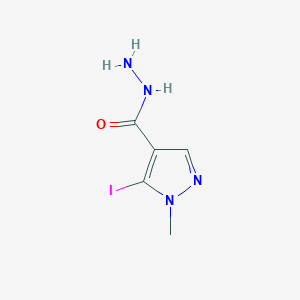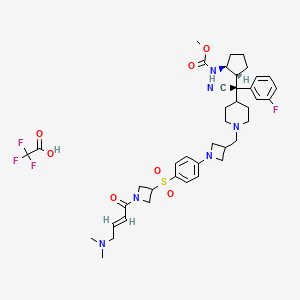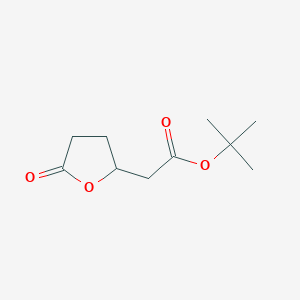
tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the transesterification of β-keto esters. One common method includes the reaction of tert-butyl alcohol with β-keto esters in the presence of a catalyst such as sodium tert-butoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale transesterification processes. These processes often utilize environmentally friendly catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through the formation of intermediates such as tetrahedral intermediates and acylketene intermediates, which facilitate nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-oxotetrahydrofuran-2-yl)carbamate
- tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
Uniqueness
tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective transesterification and nucleophilic substitution reactions makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 2-(5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3 |
InChI Key |
YSGXQYWIVUOWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


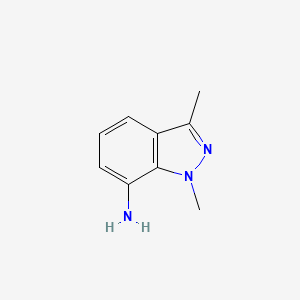
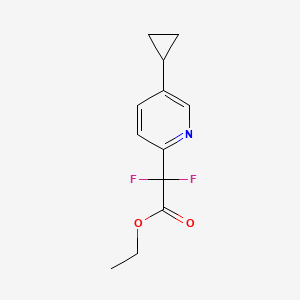
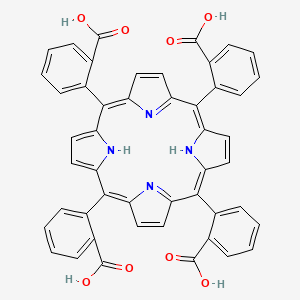
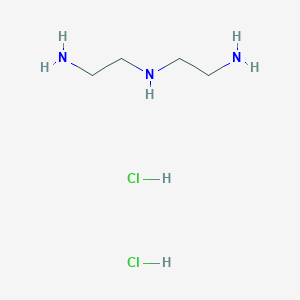
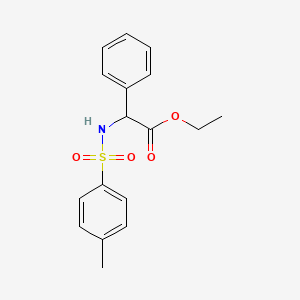
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
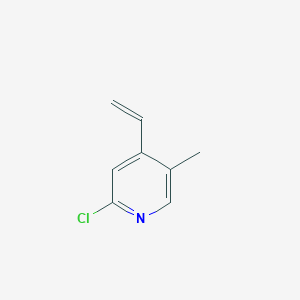
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
